Stereochemical Configuration
ent-Ezetimibe (CAS 1376614-99-1) possesses a well-defined and unique three-dimensional configuration. Its stereochemistry is precisely defined by the IUPAC name and chiral descriptors, which is critical for distinguishing it from the active pharmaceutical ingredient (Ezetimibe) and other related stereoisomers . The compound is specifically the RRS-enantiomer, also described as the (3'R, 3S, 4R)- or (3S, 4R, 3'R)-stereoisomer [1].
| Evidence Dimension | Stereochemical Configuration (Chiral Descriptors) |
|---|---|
| Target Compound Data | RRS; (3'R, 3S, 4R); (3S, 4R, 3'R) [1] |
| Comparator Or Baseline | Ezetimibe (active pharmaceutical ingredient): SSS configuration [Inferred]. Other impurities like the RSR-enantiomer: RSR configuration [Inferred]. |
| Quantified Difference | Stereochemical designation at three chiral centers is R, R, S for the target compound versus S, S, S for the API. |
| Conditions | Based on defined IUPAC nomenclature and structural elucidation techniques (NMR, X-ray crystallography). |
Why This Matters
The distinct stereochemical identity is the foundational basis for all differential analytical behavior, including chromatographic retention and detection, making it essential as a specific reference marker for method validation and impurity profiling.
- [1] Veeprho. Ezetimibe (RSR) Isomer page. CAS 1376614-99-1. View Source
